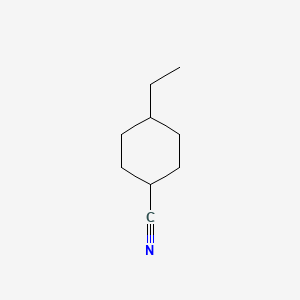![molecular formula C20H33BO3 B1342421 2-[4-(2-乙基己氧基)-苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂硼环 CAS No. 251566-01-5](/img/structure/B1342421.png)
2-[4-(2-乙基己氧基)-苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂硼环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, also known as 2EHP-TMD, is an organic compound used in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and specialty chemicals. The compound is a boronic acid derivative, containing a boron atom bound to two oxygen atoms and a phenyl group. It is a colorless, odorless solid that is soluble in organic solvents, making it an ideal reagent for synthetic organic chemistry.
科学研究应用
苯并氧杂硼烷在有机合成和生物活性中的作用
苯并氧杂硼烷,包括与指定化合物相似的衍生物,以其在有机合成中的结构多样性和实用性而闻名。它们在复杂分子的合成中用作构建模块和保护基。除了它们的合成用途外,某些苯并氧杂硼烷还表现出显着的生物活性,包括抗菌、抗病毒和抗炎特性。它们与羟基化合物结合的能力也使它们成为糖和糖缀合物的有价值的分子受体,表明在生化和医学研究中具有潜在应用 (Adamczyk-Woźniak 等人,2009)。
环境污染物和健康问题
一些研究集中在工业应用中使用的某些化合物的环境和健康影响上,包括增塑剂如 DEHP。虽然与所讨论的特定化合物没有直接关系,但这项研究强调了了解在各个行业广泛使用的化合物对环境和健康的影响的重要性。对 DEHP 等化合物的研究引起了人们对其对人类健康潜在影响的担忧,特别是在生殖健康和发育方面 (Lagos-Cabré & Moreno,2012)。然而,该研究领域强调了在使用和处置化学化合物(包括苯并氧杂硼烷及其衍生物)时需要谨慎和进一步调查。
抗氧化活性与健康应用
对各种领域中抗氧化剂及其影响的研究突出了了解化学相互作用及其潜在益处的重要性。用于确定抗氧化活性的分析方法,例如 ORAC、HORAC、TRAP 和 TOSC 测试,提供了对化合物的抗氧化能力的见解。这些方法对于评估化学化合物的健康影响(包括与苯并氧杂硼烷相关的化合物)及其在医学应用中的潜力至关重要 (Munteanu & Apetrei,2021)。
安全和危害
作用机制
Target of Action
The primary target of this compound is the boronic ester-based dynamic covalent bonds formed between boronic acids and diols . These bonds are crucial in the formation of self-healing polymers and hydrogels .
Mode of Action
The compound interacts with its targets by forming reversible boron-oxygen (B-O) bonds . These bonds are dynamic and can induce internal reorganization in the chemical/physical structure in response to changes in biological signals and biomaterials .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of self-healing polymers and hydrogels . The reversible B-O bonds formed by the compound play a significant role in these pathways, contributing to the self-healing properties of the polymers and hydrogels .
Pharmacokinetics
It’s known that the compound has amolecular weight of 127.98 and a density of 0.882 g/mL at 25°C . Its boiling point is 42-43°C at 50 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in the formation of self-healing polymers and hydrogels . These materials can relieve external stress and restore their original mechanical properties after extreme damage . They have several technological applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity . For instance, the compound is air-sensitive and hygroscopic, suggesting that it should be stored in a dry environment . Its boiling point also suggests that it may be sensitive to high temperatures .
生化分析
Biochemical Properties
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of self-healing polymers and hydrogels . The compound interacts with enzymes such as oxidoreductases and transferases, which facilitate the formation and cleavage of boron-oxygen bonds. Additionally, it can bind to proteins containing serine or threonine residues, forming stable complexes that can modulate protein function.
Cellular Effects
In cellular systems, 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound can induce changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form reversible covalent bonds with biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, the compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can activate certain kinases by stabilizing their active conformations, leading to enhanced phosphorylation of target proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have been studied over time to assess its stability and long-term impact on cellular function . The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term exposure to the compound has been shown to result in sustained changes in gene expression and cellular metabolism, indicating its potential for use in chronic treatments.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane vary with dosage . At low doses, the compound exhibits beneficial effects on cellular function and metabolism, while higher doses can lead to toxic effects, including oxidative stress and apoptosis. The threshold for these adverse effects varies depending on the specific animal model and the route of administration.
Metabolic Pathways
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation and cleavage of boron-oxygen bonds . These interactions can affect the levels of various metabolites and alter metabolic flux, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, facilitating its distribution to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.
属性
IUPAC Name |
2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGPHMLWLSONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609019 |
Source


|
| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251566-01-5 |
Source


|
| Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


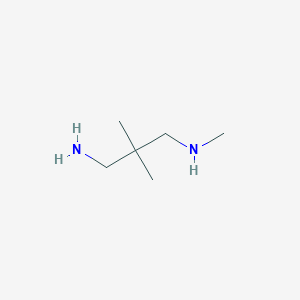

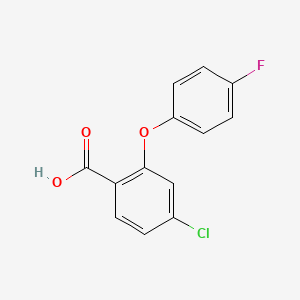
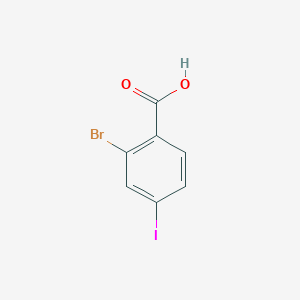


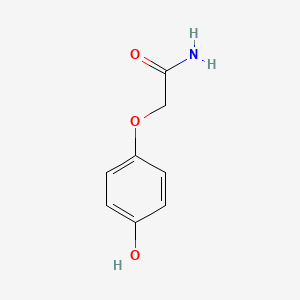

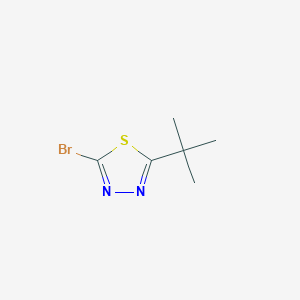
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)

